molecular formula C10H13ClN2 B1428443 N-(3-chlorophenyl)pyrrolidin-3-amine CAS No. 1378522-48-5

N-(3-chlorophenyl)pyrrolidin-3-amine

Katalognummer: B1428443
CAS-Nummer: 1378522-48-5
Molekulargewicht: 196.67 g/mol
InChI-Schlüssel: GFHCSIJCLZAWKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)pyrrolidin-3-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as a key synthetic intermediate or precursor in the development of novel therapeutic agents. Its structure, featuring a pyrrolidin-3-amine scaffold, is frequently explored in the design of ligands for central nervous system (CNS) targets . The primary research value of this compound lies in its potential application in studying and treating neurological and psychiatric disorders. The 3-aminopyrrolidine scaffold is a recognized pharmacophore in the development of orexin receptor agonists . Orexin receptors play a critical role in regulating sleep-wake cycles, arousal, and feeding behavior, making them promising targets for treating conditions such as narcolepsy, hypersomnia, and other sleep-wake diseases . Furthermore, structurally similar pyrrolidine derivatives are extensively investigated as potent and selective inhibitors of targets like the Glycine Transporter Type 1 (GlyT1), which is implicated in schizophrenia and impairments linked to NMDA receptor hypofunction . Research on related compounds also shows affinity for other neurologically relevant receptors, such as the 5-HT6 and D3 receptors, suggesting potential utility in exploring treatments for cognitive decline associated with Alzheimer's disease, Parkinson's disease, and depression . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCSIJCLZAWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-(3-chlorophenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and case studies.

Chemical Structure and Properties

N-(3-chlorophenyl)pyrrolidin-3-amine features a pyrrolidine ring substituted with a 3-chlorophenyl group. Its molecular formula is C10H12ClNC_{10}H_{12}ClN with a molecular weight of approximately 185.66 g/mol. The presence of the chlorophenyl group is crucial for its biological activity, influencing interactions with various biological targets.

Pharmacological Activities

Research has indicated that N-(3-chlorophenyl)pyrrolidin-3-amine exhibits several pharmacological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, suggesting its utility in treating infections.
  • Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, although specific mechanisms and efficacy require further investigation .
  • Cytotoxic Effects : Studies have demonstrated that N-(3-chlorophenyl)pyrrolidin-3-amine can inhibit the growth of cancer cell lines, including those resistant to common chemotherapeutic agents .

The biological activity of N-(3-chlorophenyl)pyrrolidin-3-amine is largely attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing various physiological responses .
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in disease pathways, which could lead to therapeutic applications in oncology and infectious diseases.

Comparative Analysis

To better understand the unique properties of N-(3-chlorophenyl)pyrrolidin-3-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Benzylpyrrolidin-3-amineBenzyl group instead of chlorophenylLacks halogen substitution, affecting reactivity
2-Chloro-N-(3-chlorobenzyl)pyrrolidin-3-amineContains two chlorine atomsPotentially more reactive due to multiple halogens
1-(4-Chlorophenyl)pyrrolidin-3-amineDifferent phenyl substitutionVaries in biological activity due to substitution
1-(3-Chloro)phenylmethylpyrrolidinePyrrolidine ring instead of pyridineDifferent ring structure alters properties

The presence of both the chlorophenyl group and the amine functional group in N-(3-chlorophenyl)pyrrolidin-3-amine contributes to its distinct reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological effects of N-(3-chlorophenyl)pyrrolidin-3-amine:

  • Anticancer Activity : In vitro studies have shown that this compound can effectively induce apoptosis in cancer cell lines. For example, treatment with varying concentrations resulted in significant cytotoxicity against drug-resistant cell lines, indicating its potential as a novel anticancer agent .
  • Cell Cycle Analysis : Research demonstrated that N-(3-chlorophenyl)pyrrolidin-3-amine can cause G2/M phase arrest in HeLa cells, suggesting its role in disrupting normal cell cycle progression. This effect was concentration-dependent and was accompanied by alterations in key regulatory proteins involved in cell cycle control .

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(3-chlorophenyl)pyrrolidin-3-amine is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for developing various derivatives that may possess unique chemical properties or biological activities. Its ability to undergo diverse chemical reactions—including oxidation, reduction, and nucleophilic substitution—further enhances its utility in synthetic chemistry .

Biology

This compound has garnered attention for its potential biological activities. Studies have indicated that it may exhibit antimicrobial and antiviral properties. For instance, modifications of similar pyrrolidine derivatives have been evaluated for their affinity towards serotonin receptors, which are crucial in treating neurodegenerative disorders like Alzheimer's disease . The structure–activity relationship (SAR) analysis suggests that specific substitutions can significantly enhance receptor binding and activity.

Medicine

In the pharmaceutical field, N-(3-chlorophenyl)pyrrolidin-3-amine is being explored for its role in drug development. Its structural characteristics make it a candidate for creating dual-action drugs targeting multiple receptors simultaneously, such as serotonin receptors (5-HT6) and dopamine receptors (D3). This dual-target approach is promising for improving therapeutic outcomes in psychiatric and neurodegenerative conditions .

Case Studies

Recent studies have highlighted the importance of structural modifications on the biological activity of pyrrolidine derivatives:

  • 5-HT6 Receptor Antagonism : Research demonstrated that specific modifications to the amine group in related compounds could enhance their binding affinity to the 5-HT6 receptor while maintaining or improving selectivity against D3 receptors. This balance is crucial for developing effective treatments for conditions like Alzheimer's disease .
  • Antimicrobial Activity : Investigations into the antimicrobial properties of N-(3-chlorophenyl)pyrrolidin-3-amine derivatives have shown promising results against various pathogens, indicating potential applications in developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolidin-3-amine Derivatives

(a) 1-Benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine
  • Structure : Incorporates a benzyl group at the pyrrolidine nitrogen and a fluorine atom adjacent to the chloro substituent on the phenyl ring.
  • Molecular Formula : C₁₇H₁₈ClFN₂; Molecular Weight : 304.79 g/mol.
(b) LY2389575
  • Structure : (3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine methanesulfonate hydrate.
  • Key Features : Contains a bromopyrimidine ring and dichlorobenzyl group, making it a potent allosteric modulator of group II metabotropic glutamate receptors.
  • Pharmacological Relevance : Demonstrates subtype selectivity and in vivo activity, highlighting the impact of aromatic heterocycles on receptor targeting .

Pyrrolidin-3-amine Derivatives with Heteroaromatic Systems

(a) 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
  • Structure : Features a pyridine ring substituted with chloro and trifluoromethyl groups.
  • Molecular Formula : C₁₀H₁₁ClF₃N₃; Molecular Weight : 265.67 g/mol.
  • Functional Impact : The trifluoromethyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to simpler chloroaryl analogs .
(b) N-(3-Chlorophenyl)-3-nitropyridin-2-amine
  • Structure : A pyridine derivative with a nitro group and chlorophenyl substituent.
  • Structural Insights : X-ray crystallography reveals a twisted conformation (dihedral angle = 22.65° between benzene and pyridyl rings) stabilized by intramolecular N–H···O hydrogen bonding. This contrasts with more planar analogs, suggesting conformational flexibility influences molecular interactions .
(a) Quinoxaline-Pyrrolidine Derivatives
  • Example: 1-(3-(2-Fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling and deprotection steps, emphasizing the utility of transition-metal catalysts in constructing complex aryl-pyrrolidine systems.
  • Activity: Exhibits antibacterial properties, underscoring the role of fused heterocycles (e.g., quinoxaline) in enhancing biological activity .
(b) N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • Synthesis : Utilizes Cs₂CO₃ and Pd catalysts for coupling reactions, a common strategy in aryl amine synthesis.
  • Pharmacological Potential: Pyrazolopyridine cores are prevalent in kinase inhibitors, suggesting possible kinase-targeting applications for related compounds .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference ID
N-(3-Chlorophenyl)pyrrolidin-3-amine C₁₀H₁₁ClN₂ 194.66 3-Chlorophenyl Intermediate in drug synthesis
1-Benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine C₁₇H₁₈ClFN₂ 304.79 Benzyl, 3-Cl-2-F-phenyl Enhanced electronegativity
LY2389575 C₁₉H₁₇BrCl₂N₄O₃S 552.24 Bromopyrimidine, 2,4-Cl₂-benzyl mGlu receptor allosteric modulator
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine C₁₀H₁₁ClF₃N₃ 265.67 3-Cl-5-CF₃-pyridine Increased lipophilicity
N-(3-Chlorophenyl)-3-nitropyridin-2-amine C₁₁H₈ClN₃O₂ 249.66 3-NO₂-pyridine, 3-Cl-phenyl Twisted conformation, hydrogen bonding

Vorbereitungsmethoden

Reductive Amination Route

One of the most efficient and frequently used methods for preparing N-(3-chlorophenyl)pyrrolidin-3-amine is reductive amination of 3-chlorobenzaldehyde with pyrrolidin-3-amine or pyrrolidine derivatives.

Typical Procedure:

  • Step 1: Mix 3-chlorobenzaldehyde with pyrrolidine or 3-aminopyrrolidine in a suitable solvent such as methanol or ethanol.
  • Step 2: Add a reducing agent, commonly sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), to reduce the imine intermediate formed in situ.
  • Step 3: Stir the reaction mixture at room temperature or slightly elevated temperatures until completion.
  • Step 4: Work-up involves aqueous quenching, extraction with organic solvents, drying, and purification by distillation or chromatography.

Advantages:

  • Mild reaction conditions.
  • High selectivity for secondary amine formation.
  • Good yields and purity.

Reaction Scheme:

$$
\text{3-chlorobenzaldehyde} + \text{pyrrolidin-3-amine} \xrightarrow[\text{NaBH4}]{\text{solvent}} \text{N-(3-chlorophenyl)pyrrolidin-3-amine}
$$

Cyclization and Ring Closure Methods

In some patents and literature, the pyrrolidine ring is formed via ring closure reactions starting from open-chain precursors bearing protected hydroxy or amino groups.

  • A precursor such as a 3-hydroxy or 3-substituted butane derivative is reacted with an amine (e.g., 3-chloroaniline or its derivatives).
  • Ring closure is facilitated by leaving groups such as tosylates or mesylates.
  • Subsequent reduction or deprotection yields the target pyrrolidin-3-amine derivative.

This method is particularly useful for preparing optically active or substituted pyrrolidines and can be adapted for the 3-chlorophenyl substitution.

Example from Patent Literature

A representative example involves:

  • Reacting a protected hydroxybutane derivative (e.g., mesylate or tosylate) with 3-chloroaniline under basic conditions to form an intermediate.
  • Cyclization via intramolecular nucleophilic substitution to form the pyrrolidine ring.
  • Deprotection and purification steps to isolate N-(3-chlorophenyl)pyrrolidin-3-amine.

This process allows for control over stereochemistry and functional group compatibility.

Preparation Method Key Reagents Conditions Advantages Yield Range (%) References
Reductive amination 3-chlorobenzaldehyde, pyrrolidin-3-amine, NaBH4 Room temperature, methanol solvent Mild, high selectivity, scalable 70-90
Cyclization via mesylate/tosylate Protected hydroxybutane derivative, 3-chloroaniline, base Elevated temperature, organic solvent Stereochemical control, versatile 60-85
Ring closure + reduction 3-hydroxy-1-methylcyclobutanediamide, reducing agent (e.g., trimethyl borate) Reflux, controlled temp (30-85 °C) Applicable to substituted pyrrolidines 65-80
  • The reductive amination route is favored for its operational simplicity and mild conditions, making it suitable for laboratory and industrial scale synthesis.
  • The choice of reducing agent influences yield and purity; sodium triacetoxyborohydride offers better selectivity in some cases.
  • Protecting group strategies in cyclization methods allow for the synthesis of optically active forms, important for pharmaceutical applications.
  • Reaction times vary from several hours to overnight, with temperature control critical for minimizing side reactions.
  • Extraction and purification steps typically involve ethyl acetate or similar solvents, followed by drying and distillation under reduced pressure to obtain high-purity products.

The preparation of N-(3-chlorophenyl)pyrrolidin-3-amine is well-established through several synthetic routes, primarily reductive amination and cyclization approaches. Reductive amination of 3-chlorobenzaldehyde with pyrrolidin-3-amine under mild conditions using sodium borohydride or related reducing agents is the most straightforward and commonly employed method, offering good yields and scalability. Alternative methods involving ring closure of protected intermediates provide access to stereochemically defined derivatives and are valuable for advanced pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chlorophenyl)pyrrolidin-3-amine?

  • Methodology :

  • Nucleophilic substitution : React pyrrolidin-3-amine with 3-chloroiodobenzene in dichloromethane (DCM) using triethylamine (Et3_3N) as a base. Purify via flash chromatography (ethyl acetate/hexane gradient) .
  • Buchwald-Hartwig coupling : Use palladium catalysts (e.g., Pd(OAc)2_2) with ligands (Xantphos) to couple aryl halides with pyrrolidin-3-amine. Optimize with microwave-assisted heating (120°C, 2 h) for higher yields .

Q. How is N-(3-chlorophenyl)pyrrolidin-3-amine characterized spectroscopically?

  • Methodology :

  • NMR : 1^1H NMR (CDCl3_3) shows aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). 13^{13}C NMR confirms the chlorophenyl linkage (C-Cl at ~125 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ (e.g., m/z 211.08 for C10_{10}H12_{12}ClN2_2) .
  • UV-Vis : Detect π→π* transitions (λmax_{\text{max}} ~260 nm) in methanol .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to separate unreacted amines or halogenated by-products .
  • Acid-base extraction : Dissolve crude product in HCl, wash with DCM, basify with NaOH, and extract into ethyl acetate .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for chiral derivatives of N-(3-chlorophenyl)pyrrolidin-3-amine?

  • Methodology :

  • Chiral resolution : Use (R)- or (S)-tartaric acid to form diastereomeric salts, followed by recrystallization .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium to direct enantioselective coupling .
  • Chiral HPLC : Utilize a Chiralpak® column (n-hexane/isopropanol, 90:10) to isolate enantiomers (>99% ee) .

Q. How do crystallographic data resolve structural ambiguities in N-(3-chlorophenyl)pyrrolidin-3-amine derivatives?

  • Methodology :

  • Single-crystal XRD : Refine structures using SHELXL (SHELX-97) to resolve bond lengths/angles and confirm stereochemistry. Address disorder with PART instructions .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to validate molecular geometry and hydrogen-bonding networks .

Q. What strategies address contradictions in spectroscopic vs. computational data?

  • Methodology :

  • DFT optimization : Compare B3LYP/6-31G(d)-optimized structures with XRD data to validate conformers. Use Gaussian09 for energy minimization .
  • NMR chemical shift prediction : Apply ACD/Labs or ChemDraw simulations to identify discrepancies in aromatic proton environments .

Q. How can catalytic methods improve the sustainability of synthesis?

  • Methodology :

  • Heterogeneous catalysis : Use Fe2_2O3_3@SiO2_2/In2_2O3_3 nanoparticles to reduce Cu loading in Ullmann-type couplings. Monitor via TLC (Rf_f ~0.5, ethyl acetate) .
  • Microwave-assisted synthesis : Reduce reaction time (2 h vs. 24 h) and energy consumption while maintaining yields >85% .

Data Analysis & Troubleshooting

Q. How are impurities identified during synthesis?

  • Methodology :

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect by-products (e.g., di-substituted amines at m/z 245.10) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or oxidation by-products .

Q. What computational tools predict biological activity?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Dock N-(3-chlorophenyl)pyrrolidin-3-amine into kinase targets (e.g., EGFR) using PDB 1M17. Validate binding poses with MD simulations (NAMD, 100 ns) .
  • QSAR modeling : Derive ADMET profiles via SwissADME to optimize logP (<3) and polar surface area (<60 Ų) .

Tables

Table 1 : Key Spectral Data for N-(3-Chlorophenyl)Pyrrolidin-3-Amine

TechniqueKey ObservationsReference
1^1H NMRδ 7.3 (m, 4H, Ar-H), δ 3.1 (m, 1H, NH)
HRMS (ESI)m/z 211.08 [M+H]+^+ (Calc. 211.07)
XRD (SHELXL)C-Cl bond length: 1.74 Å

Table 2 : Optimization of Catalytic Coupling Conditions

CatalystYield (%)Purity (%)Reaction TimeReference
Pd(OAc)2_2/Xantphos789524 h
Fe2_2O3_3@SiO2_282972 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)pyrrolidin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.